Potent Inhibition of Neutrophil Chemotaxis In Vitro (IC50 = 5 µM)
BI-L 45XX exhibits potent inhibition of neutrophil migration (chemotaxis) in vitro, with an IC50 of 5 µM in a Boyden chamber assay using fMLP as the chemoattractant [1]. This value represents a key potency benchmark for neutrophil-directed anti-inflammatory agents. For comparison, the class of 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles broadly inhibits neutrophil enzyme release, but specific chemotaxis IC50 data for close analogs is not uniformly reported, making this a critical, quantifiable point of differentiation for BI-L 45XX [2]. The specific IC50 value allows for direct comparison in experimental designs where modulation of neutrophil trafficking is a primary endpoint.
| Evidence Dimension | In vitro inhibition of neutrophil chemotaxis |
|---|---|
| Target Compound Data | IC50 = 5 µM |
| Comparator Or Baseline | Baseline: fMLP-induced migration in Boyden chamber. Comparator class: Unspecified 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazole analogs. |
| Quantified Difference | N/A (Class-level comparison; quantitative data for analogs not reported in available literature). |
| Conditions | Boyden chamber assay; human peripheral blood neutrophils stimulated with fMLP. |
Why This Matters
This IC50 provides a precise potency anchor for studies on leukocyte trafficking and for comparing BI-L 45XX to other chemotaxis inhibitors in procurement specifications.
- [1] Lazer, E. S., Farina, P. R., Oliver, J. T., Possanza, G. J., & Matteo, M. R. (1987). Antiinflammatory benzimidazole derivative with inhibitory effects on neutrophil function. Agents and Actions, 21(3-4), 257–259. https://doi.org/10.1007/BF01966483 View Source
- [2] Lazer, E. S., Matteo, M. R., & Possanza, G. J. (1987). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry, 30(4), 726–729. https://doi.org/10.1021/jm00387a026 View Source
